5-Methyl-3-heptene
CAS No.: 53510-18-2
Cat. No.: VC3965723
Molecular Formula: C8H16
Molecular Weight: 112.21 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 53510-18-2 |
---|---|
Molecular Formula | C8H16 |
Molecular Weight | 112.21 g/mol |
IUPAC Name | (E)-5-methylhept-3-ene |
Standard InChI | InChI=1S/C8H16/c1-4-6-7-8(3)5-2/h6-8H,4-5H2,1-3H3/b7-6+ |
Standard InChI Key | YMNTZRCUPAYGLG-VOTSOKGWSA-N |
Isomeric SMILES | CC/C=C/C(C)CC |
SMILES | CCC=CC(C)CC |
Canonical SMILES | CCC=CC(C)CC |
Chemical Structure and Stereochemical Considerations
Molecular Architecture
The backbone of 5-methyl-3-heptene consists of a heptene chain (C₇H₁₄) with a methyl group (-CH₃) attached to the fifth carbon. The double bond between C3 and C4 introduces geometric isomerism, yielding cis- and trans-configurations (Figure 1). The trans-isomer, where the methyl and hydrogen groups on C3 and C4 are on opposite sides, is thermodynamically more stable due to reduced steric hindrance .
Table 1: Key Structural Identifiers
Property | Value | Source |
---|---|---|
CAS Number (mixture) | 13172-91-3 | |
CAS Number (trans-isomer) | 53510-18-2 | |
Molecular Formula | C₈H₁₆ | |
Molecular Weight | 112.21 g/mol | |
IUPAC Name | 5-Methyl-3-heptene |
Spectroscopic Characterization
The infrared (IR) spectrum of 5-methyl-3-heptene exhibits characteristic absorption bands for C-H stretching in alkenes (~3100 cm⁻¹) and C=C stretching (~1650 cm⁻¹) . The trans-isomer shows distinct vibrational modes compared to the cis-counterpart, aiding in stereochemical identification .
Physical and Thermodynamic Properties
Phase Change Data
The enthalpy of vaporization (ΔvapH°) for 5-methyl-3-heptene is reported as 9.30 kcal/mol, measured via calorimetric methods . This value reflects the energy required to transition from liquid to gas and is critical for applications involving distillation or volatility assessments.
Parameter | Value | Source |
---|---|---|
GHS Signal Word | Danger | |
Hazard Statements | H225 | |
Precautionary Measures | P210, P233, P240, P241+P243 | |
Packing Group | II |
Chemical Reactivity
Hydrogenation
In the presence of palladium catalysts, 5-methyl-3-heptene undergoes hydrogenation to yield 5-methylheptane, a saturated alkane. This reaction is pivotal in fuel additive synthesis.
Halogenation
Electrophilic addition of halogens (e.g., Br₂) across the double bond produces vicinal dihalides such as 5-methyl-3,4-dibromoheptane. These intermediates are valuable in polymer chemistry.
Manufacturer | Purity | Packaging | Price | Updated |
---|---|---|---|---|
TCI Chemical | >98.0% | 1 mL | $282 | 2023-01-07 |
TRC | N/A | 50 mg | $45 | 2021-12-16 |
AK Scientific | Mixture | 5 mL | $666 | 2021-12-16 |
Applications and Research Utility
As a non-polar solvent and intermediate in organic synthesis, 5-methyl-3-heptene facilitates reactions such as Diels-Alder cycloadditions and hydroformylation. Its stereoisomers are also employed in studies of reaction mechanisms and catalytic selectivity .
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